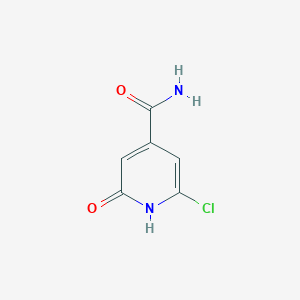

2-Hydroxy-pbd-5,11-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-pbd-5,11-dione, a derivative of pyrrole-2,5-dione, is a compound of interest due to its unique structural features and potential applications in various fields of chemistry and materials science. The research on this compound spans synthesis methods, molecular structure elucidation, chemical reactivity, and physical and chemical property analysis.

Synthesis Analysis

The synthesis of 2-Hydroxy-pbd-5,11-dione derivatives often involves multicomponent reactions, employing catalysts like L-proline to facilitate the process. For instance, a series of derivatives have been synthesized from three-component reactions of 2-hydroxy-1,4-naphthoquinone, aldehydes, and aminopyrazoles, resulting in good to excellent yields under metal-free conditions (Karamthulla et al., 2014). These methodologies highlight the versatility and efficiency of synthesizing complex heterocyclic compounds from simpler precursors.

Molecular Structure Analysis

The molecular structure of 2-Hydroxy-pbd-5,11-dione and its derivatives has been extensively analyzed through techniques like X-ray crystallography and NMR spectroscopy. These studies reveal the compound's intricate structural characteristics, including the configuration of its functional groups and overall molecular geometry. For example, structural determination through X-ray diffraction has provided insights into the compound's crystalline structure, aiding in understanding its reactivity and properties (Poorheravi et al., 2008).

Scientific Research Applications

Antitubercular Activity

A study developed a combinatorial approach for the rapid synthesis of pyrrolo[2,1-c][1,4]benzodiazepine-5,11-dione (PBD-5,11-dione) libraries. These compounds, with varied substitutions, were evaluated for in vitro activity against Mycobacterium tuberculosis, showing promising antitubercular activity (Kamal et al., 2007).

Photovoltaic Applications

Another research focused on a new conjugated polymer based on benzodiazepine dione derivatives for polymer solar cells (PSCs). The study reported a remarkable power conversion efficiency, indicating the potential of these compounds in photovoltaic applications (Qian et al., 2012).

Catalysis in Organic Synthesis

A series of 2H-benzo[g]pyrazolo[3,4-b]quinoline-5,10(4H,11H)-dione derivatives were synthesized using a catalytic amount of L-proline, showcasing the utility of these compounds in facilitating multicomponent reactions in organic synthesis (Karamthulla et al., 2014).

Corrosion Inhibition

New 1H-pyrrole-2,5-dione derivatives were investigated for their inhibitive action against carbon steel corrosion in hydrochloric acid medium. These compounds demonstrated good corrosion inhibition, highlighting their application in materials science (Zarrouk et al., 2015).

Herbicidal Activity

Research into novel quinazoline-2,4-dione derivatives possessing triketone-containing motifs revealed potent herbicidal activity and HPPD (4-Hydroxyphenylpyruvate dioxygenase) inhibition, offering new avenues for agricultural chemical development (Wang et al., 2015).

Anticancer Agents

A study on pyrano[2,3-f]chromene-4,8-dione derivatives, synthesized using phloroglucinol, showed significant anticancer activities against several human cancer cell lines. This research contributes to the search for novel anticancer agents (Hongshuang Li et al., 2017).

properties

IUPAC Name |

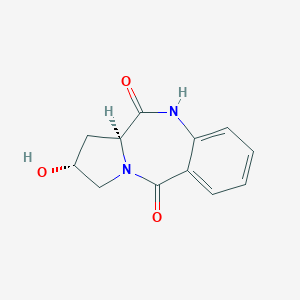

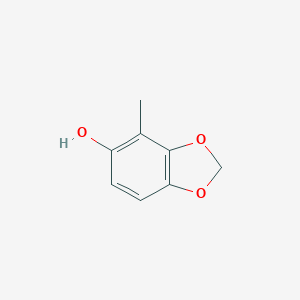

(6aS,8R)-8-hydroxy-6a,7,8,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine-6,11-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c15-7-5-10-11(16)13-9-4-2-1-3-8(9)12(17)14(10)6-7/h1-4,7,10,15H,5-6H2,(H,13,16)/t7-,10+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMZBNOQLELVDQU-XCBNKYQSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN2C1C(=O)NC3=CC=CC=C3C2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN2[C@@H]1C(=O)NC3=CC=CC=C3C2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-pbd-5,11-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B71028.png)

![4-[(6-Methoxy-2-methylquinolin-8-yl)sulfamoyl]benzoic acid](/img/structure/B71029.png)

![7-Diethylamino-3-[N-(3-maleimidopropyl)carbamoyl]coumarin](/img/structure/B71032.png)

![Hepta[5][5]circulene](/img/structure/B71050.png)